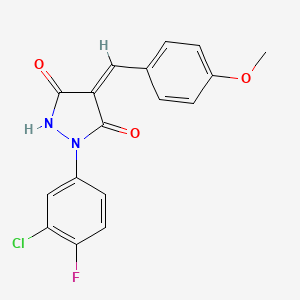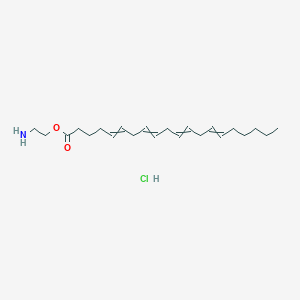![molecular formula C11H11BrN2O B14796739 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine](/img/structure/B14796739.png)
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group attached to the oxazole ring, making it a valuable molecule in various scientific research fields.
Méthodes De Préparation
The synthesis of 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromobenzaldehyde and 2-aminoethanol.
Formation of Oxazole Ring: The 4-bromobenzaldehyde undergoes a cyclization reaction with 2-aminoethanol in the presence of an acid catalyst to form the oxazole ring.
Introduction of Ethanamine Group: The resulting oxazole derivative is then reacted with ethylamine under controlled conditions to introduce the ethanamine group.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromophenyl group allows for substitution reactions, where the bromine atom can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts .
Applications De Recherche Scientifique
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
1-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]ethanamine can be compared with other similar compounds, such as:
5-(4-Bromophenyl)-1,3-oxazole: This compound lacks the ethanamine group but shares the bromophenyl-oxazole core structure.
5-(4-Chlorophenyl)-1,3-oxazole: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(4-Methylphenyl)-1,3-oxazole: The presence of a methyl group instead of bromine results in distinct chemical behavior and applications
Propriétés
Formule moléculaire |
C11H11BrN2O |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
1-[5-(4-bromophenyl)-1,3-oxazol-2-yl]ethanamine |
InChI |
InChI=1S/C11H11BrN2O/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8/h2-7H,13H2,1H3 |
Clé InChI |
RKCVYSYZJXXLEW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC=C(O1)C2=CC=C(C=C2)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



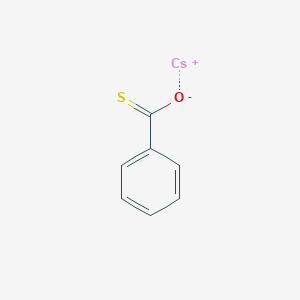
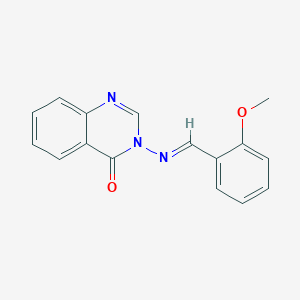
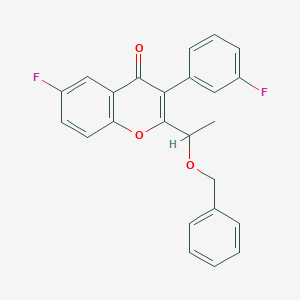
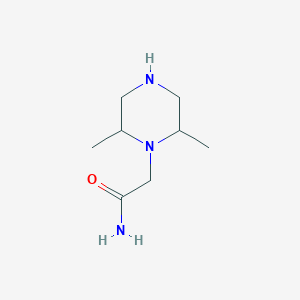

![2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14796697.png)
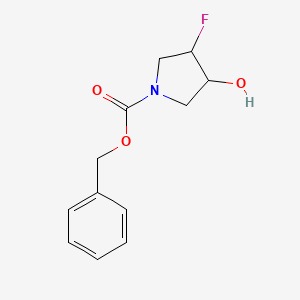
![7-O-benzyl 4-O-tert-butyl 2,3,4a,5,6,8,9,9a-octahydro-1H-pyrazino[2,3-d]azepine-4,7-dicarboxylate](/img/structure/B14796713.png)
![[(3R)-3-amino-3-methyl-4-[1-methyl-5-[4-(4-methylphenyl)butanoyl]pyrrol-2-yl]butyl] dihydrogen phosphate](/img/structure/B14796723.png)
![N-[4-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14796730.png)
